molecular formula C19H24ClNO B1442612 2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride CAS No. 1220031-69-5

2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride

Cat. No.: B1442612
CAS No.: 1220031-69-5
M. Wt: 317.9 g/mol
InChI Key: LJPBOYORTIAKSQ-UHFFFAOYSA-N
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Description

2-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride is a chemical compound with a complex structure that includes a biphenyl group, an ethyl linker, and a piperidine ring

Scientific Research Applications

2-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride has several scientific research applications:

Safety and Hazards

The compound is labeled as an irritant according to its Material Safety Data Sheet (MSDS) . Further safety and hazard information should be available in the MSDS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-[1,1’-biphenyl]-2-ol with ethyl piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride
  • 2-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride
  • 2-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride

Uniqueness

2-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern on the biphenyl group, which can influence its chemical reactivity and biological activity. The position of the substituent can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

2-[2-(2-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-2-8-16(9-3-1)18-11-4-5-12-19(18)21-15-13-17-10-6-7-14-20-17;/h1-5,8-9,11-12,17,20H,6-7,10,13-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPBOYORTIAKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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